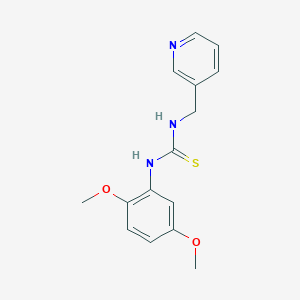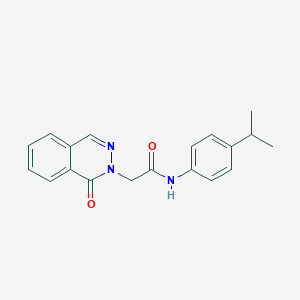
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is also known as 25C-NBOMe and belongs to the family of N-methoxybenzyl derivatives. It is a potent agonist for the 5-HT2A receptor, which is involved in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone is primarily through its binding to the 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes such as mood, cognition, perception, and behavior. Activation of the 5-HT2A receptor by (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone leads to the modulation of neurotransmitter release, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have potent anti-inflammatory and analgesic properties, which may be useful in the treatment of chronic pain and inflammatory conditions. Additionally, it has been shown to have anti-tumor properties, which may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for precise modulation of neurotransmitter release and the investigation of specific physiological processes. However, a limitation of using this compound is its potential for toxicity and adverse effects, which must be carefully monitored in experimental settings.
Orientations Futures
There are several future directions for research involving (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone. One area of interest is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in the treatment of various diseases. Finally, the development of safer and more effective analogs of this compound may provide new avenues for therapeutic intervention.
Méthodes De Synthèse
The synthesis of (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone involves several steps. The starting material is 2,5-dimethoxyphenylacetonitrile, which is converted to the corresponding ketone by reaction with lithium diisopropylamide and then treated with chloroform and aluminum chloride to form the benzofuran derivative. The final step involves the introduction of the amino group using lithium aluminum hydride.
Applications De Recherche Scientifique
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone has been extensively studied for its potential use in various therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3-amino-5-chloro-1-benzofuran-2-yl)-(2,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-21-10-4-6-13(22-2)12(8-10)16(20)17-15(19)11-7-9(18)3-5-14(11)23-17/h3-8H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQVDHMXPJYCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)
![[(2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5727033.png)
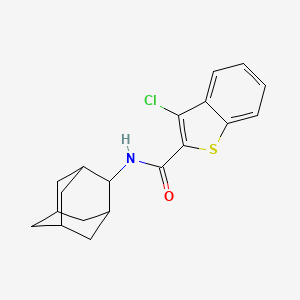

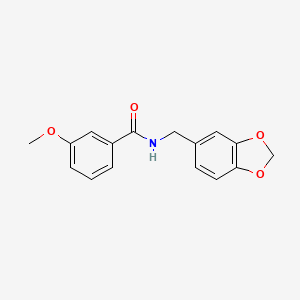
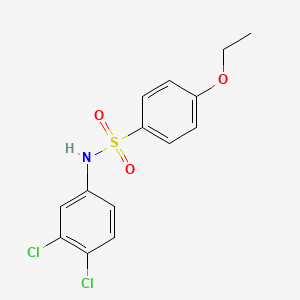
![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)
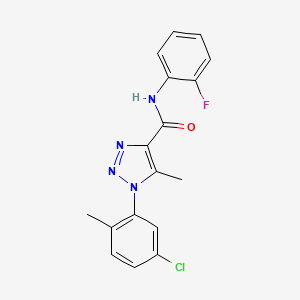
![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)
![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)
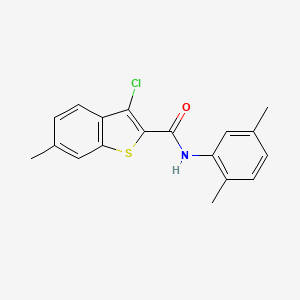
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)
